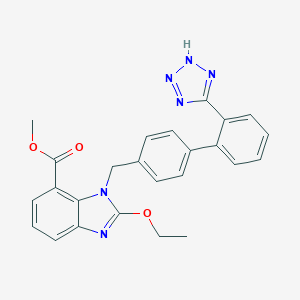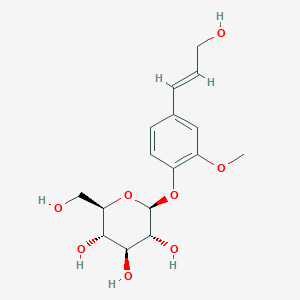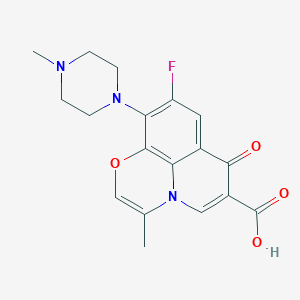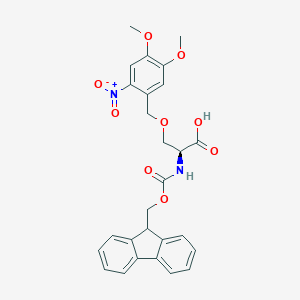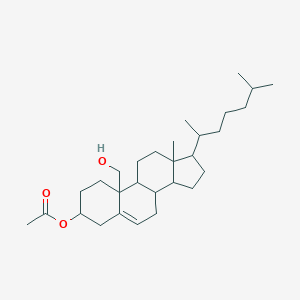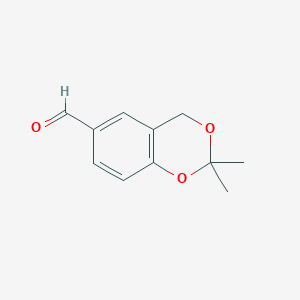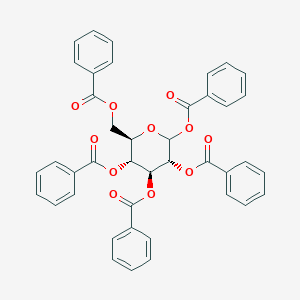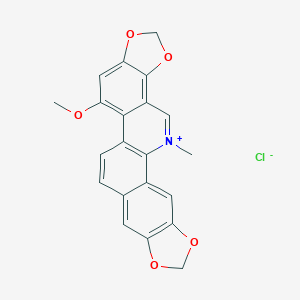
Chelirubine Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chelirubine Chloride is a chemical compound with the molecular formula C21H16ClNO5 . It is used in the treatment of various conditions including immunological or metabolic dysfunction, cancer, bacterial, fungal and viral infections, radiation damage, epilepsy, multiple sclerosis, skin diseases, postoperative wounds, pain, sleeping disease, herpes infections, influenza virus infections, skin tumors, allergies, and chronic fatigue .
Synthesis Analysis
The synthesis of Chelirubine Chloride has been studied using 2D NMR spectroscopy and mass spectrometry. Chelirubine Chloride upon treatment with Na2CO3 yielded a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether .Molecular Structure Analysis
The structures of Chelirubine and its analogs have been examined by 2D NMR spectroscopy and mass spectrometry . Further studies are needed to fully understand the molecular structure of Chelirubine Chloride.Chemical Reactions Analysis
Chelirubine Chloride undergoes several chemical reactions. For instance, it reacts with Na2CO3 to yield a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether . More research is needed to fully understand the chemical reactions involving Chelirubine Chloride.Physical And Chemical Properties Analysis
The physical and chemical properties of Chelirubine Chloride are not well documented in the literature. More research is needed to fully understand these properties .科学的研究の応用
Chemoinformatics and Drug Discovery
Chemoinformatics encompasses the storage, organization, analysis, and visualization of chemical information, playing a crucial role in drug discovery and development. Advances in this field, particularly in relation to high-throughput experimental techniques, have revitalized its importance for identifying and analyzing potential therapeutic compounds (Agrafiotis et al., 2007).
Electrochemical Processes in Water Treatment
Electrochemical methods have been explored for removing contaminants from water, using electrolyte solutions that may include chloride. The performance of these treatments can significantly depend on the presence of different ions, including chloride, highlighting the importance of understanding ionic interactions in environmental and possibly biomedical contexts (Radjenovic & Sedlak, 2015).
Bioanalytical Studies
Bioanalysis is critical in understanding the behavior of chemical compounds, such as bilirubin, under various conditions, including their interaction with light and radiation, solvent effects, and temperature dependence. This research can provide insight into the stability, transformation, and analysis of chemicals, potentially applicable to compounds like Chelirubine Chloride (Pillay et al., 2003).
Understanding Ionic Interactions
Research on ions and ionic interactions has grown, especially in the study of ionic liquids. Understanding these interactions is fundamental for the development of new pharmaceuticals and biotechnological applications, providing a framework that could apply to the study of specific compounds like Chelirubine Chloride in biomedical applications (Egorova & Ananikov, 2018).
Safety And Hazards
特性
IUPAC Name |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METXFOLRORBRGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326744 |
Source


|
| Record name | Chelirubine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chelirubine Chloride | |
CAS RN |
30044-85-0 |
Source


|
| Record name | Chelirubine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

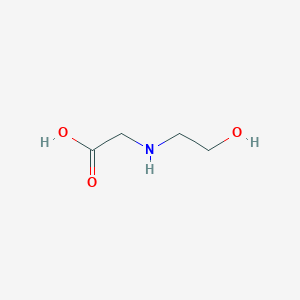
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)
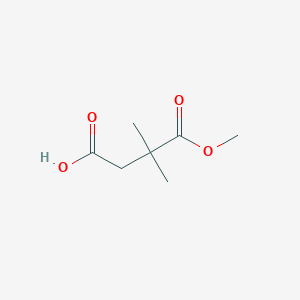
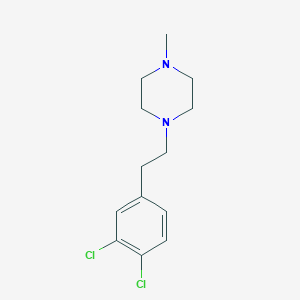
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)
